Cinodine

Description

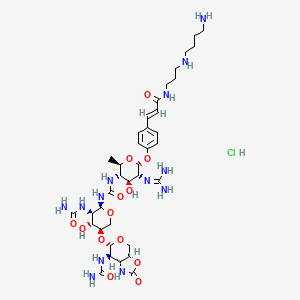

Structure

2D Structure

Properties

CAS No. |

52932-64-6 |

|---|---|

Molecular Formula |

C37H60ClN13O13 |

Molecular Weight |

930.4 g/mol |

IUPAC Name |

(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-(4-aminobutylamino)propyl]prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C37H59N13O13.ClH/c1-17-23(29(53)27(45-33(39)40)32(60-17)61-19-8-5-18(6-9-19)7-10-22(51)44-14-4-13-43-12-3-2-11-38)48-36(56)50-30-26(47-35(42)55)28(52)21(16-58-30)62-31-25(46-34(41)54)24-20(15-59-31)63-37(57)49-24;/h5-10,17,20-21,23-32,43,52-53H,2-4,11-16,38H2,1H3,(H,44,51)(H,49,57)(H4,39,40,45)(H3,41,46,54)(H3,42,47,55)(H2,48,50,56);1H/b10-7+;/t17-,20-,21-,23-,24+,25-,26-,27-,28+,29+,30+,31+,32-;/m1./s1 |

InChI Key |

ZSPJOQBEUKQIIA-KWUZUVEWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.Cl |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.Cl |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cinodine; BM 123 gamma; BM-123 gamma; BM123 gamma; LL-BM 123 gamma; Antibiotic BM 123 gamma; |

Origin of Product |

United States |

Historical Discovery and Initial Characterization Within Antibiotic Research

The discovery of Cinodine and its related compounds emerged from systematic screening programs aimed at identifying novel antimicrobial agents from natural sources. These efforts led to the identification of a new class of antibiotics known as glycocinnamoylspermidines. One such group of this compound-type antibiotics, the Coumamidines, were discovered by researchers at Abbott Laboratories and were selected for their potent activity against Pseudomonas aeruginosa. nih.gov

Initial characterization of these antibiotics revealed them to be water-soluble, basic compounds. Early research into the mechanism of action of this compound demonstrated its potent and irreversible inhibition of bacterial DNA synthesis. nih.gov Studies using Escherichia coli showed that exposure to this compound led to an immediate cessation of DNA replication, which was followed by degradation of the intracellular DNA. nih.gov Interestingly, while DNA synthesis was halted, protein synthesis continued for a period, leading to the elongation of bacterial cells into serpentine-like structures. nih.gov Further investigations confirmed that this compound physically binds to DNA, which is the basis of its antimicrobial action. nih.gov

Taxonomic Origin of Cinodine Production E.g., Nocardia Species

The production of glycocinnamoylspermidine antibiotics, including those of the Cinodine type, has been attributed to actinomycetes, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites with biological activity.

Specifically, a class of glycocinnamoylspermidine antibiotics designated LL-BM123 was found to be produced by a species of Nocardia. nih.gov Nocardia are a genus of aerobic, Gram-positive bacteria that are ubiquitous in soil and are known for producing various antimicrobial compounds. nih.gov

In the case of the this compound-type antibiotics known as Coumamidines, the producing organism was identified as a soil isolate designated Saccharopolyspora sp. AB 1167L-65. nih.gov Saccharopolyspora is a genus of actinomycetes that is closely related to Nocardia. The ability of different but related genera to produce similar classes of antibiotics highlights the diversity of biosynthetic pathways within the actinomycetes.

Structural Classification As a Glycocinnamoylspermidine Antibiotic

Cinodine is structurally classified as a glycocinnamoylspermidine antibiotic. nih.gov This classification is based on its core chemical structure, which consists of three key components: a glycosyl (sugar) moiety, a cinnamoyl group, and a spermidine (B129725) polyamine backbone.

The general structure of this class of antibiotics is characterized by the attachment of a sugar molecule to a cinnamoyl residue, which is then linked to the spermidine backbone. The specific nature of the sugar and the substitution patterns on the cinnamoyl and spermidine moieties give rise to the different analogues within this class. The presence of the polyamine spermidine contributes to the basic and water-soluble nature of these compounds. nih.gov

Chemical Synthesis, Structural Modification, and Structure Activity Relationships of Cinodine and Its Derivatives

Synthetic Methodologies for Cinodine and Related Glycocinnamoylspermidines

The total synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through convergent strategies that have been successfully applied to other complex natural products, including related glycocinnamoylspermidine antibiotics. These methodologies typically involve the separate synthesis of the key structural fragments—the p-hydroxycinnamoyl moiety, the spermidine (B129725) backbone, and the N-acetyl-D-glucosamine units—followed by their sequential coupling.

A plausible synthetic route would likely mirror the strategies employed for the synthesis of similar bioactive molecules. For instance, the synthesis of other complex alkaloids often involves multi-step sequences that utilize modern synthetic reactions such as cross-coupling reactions, stereoselective additions, and robust protecting group strategies. The synthesis of quinoline (B57606) analogues, for example, has been achieved through condensation and acylation reactions, followed by cyclization to form the core heterocyclic structure.

Drawing parallels from the synthesis of other antimicrobial peptides, both solution-phase and solid-phase peptide synthesis (SPPS) techniques could be adapted for the construction of the spermidine backbone and its subsequent functionalization. nih.govrsc.org SPPS, in particular, offers the advantage of streamlined purification and the potential for creating libraries of analogs for SAR studies. researchgate.net

Strategies for the Preparation of Key Intermediates

The synthesis of this compound necessitates the efficient preparation of several key intermediates. These include the activated p-hydroxycinnamoyl group, a differentially protected spermidine unit, and an activated N-acetyl-D-glucosamine donor.

p-Hydroxycinnamoyl-Spermidine Core: The formation of the amide bond between p-hydroxycinnamic acid and spermidine is a critical step. Research on hydroxycinnamoyl transferases in plants has elucidated the natural biosynthetic pathway, where hydroxycinnamoyl-CoA thioesters are condensed with polyamines like spermidine. nih.govnih.gov In a laboratory setting, this can be achieved using standard peptide coupling reagents. The synthesis of related hydroxycinnamic acid amides has been successfully carried out using solid-phase synthesis techniques, which allow for the efficient construction of a library of analogs. researchgate.net

Glycosylation with N-Acetyl-D-glucosamine: The glycosylation of the spermidine backbone with N-acetyl-D-glucosamine (GlcNAc) presents a significant synthetic challenge. Direct glycosylation with GlcNAc donors is often inefficient due to the participation of the N-acetyl group, which can lead to the formation of a stable 1,2-oxazoline intermediate, thereby hindering the desired glycosidic bond formation. nih.govau.dk To circumvent this, chemists often employ a strategy where the amino group at the C-2 position is protected with a non-participating group during the glycosylation step, which is then converted to the acetamido group in a later step. The production of GlcNAc itself can be achieved through the acid hydrolysis of chitin (B13524) or through enzymatic and biotransformation methods. nih.gov

Development and Characterization of Novel this compound Analogs and Derivatives

The development of novel this compound analogs is driven by the need to overcome antibiotic resistance and improve the therapeutic profile of the parent compound. Synthetic chemists have explored modifications at various positions of the glycocinnamoylspermidine scaffold to generate new derivatives with enhanced antimicrobial activity or improved pharmacokinetic properties.

One notable example is the synthesis of an isopropyl derivative of LL-BM123gamma, another glycocinnamoylspermidine antibiotic. This semisynthetic analog demonstrated broad-spectrum bactericidal activity against clinically important Gram-negative strains and was active against many Gram-negative bacteria that were resistant to aminoglycosides. nih.gov The synthesis of such derivatives often involves the modification of the parent natural product, a strategy known as semisynthesis, which can be more efficient than total synthesis for generating a diverse range of analogs. nih.gov

Furthermore, the synthesis of analogs of other natural products, such as pseudoceratidine, a marine alkaloid containing a spermidine moiety, has provided valuable insights. A divergent synthetic method allowed for the generation of a large series of analogs from common precursors, facilitating a comprehensive structure-activity relationship study. nih.govresearchgate.net Similar strategies could be applied to this compound to explore the impact of various structural modifications.

| Compound/Analog | Modification | Observed Activity/Significance | Reference |

| Isopropyl LL-BM123gamma | Isopropyl group addition | Broad-spectrum activity against Gram-negative bacteria, including resistant strains. | nih.gov |

| Quinoline Derivatives | Various substitutions | Moderate in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria. | |

| Gramicidin S Analogs | Replacement of L-valine with L-ornithine | Altered activity spectrum; some analogs showed activity only against Gram-positive bacteria. | nih.gov |

| Pseudoceratidine Analogs | Variations in halogenation and pyrrole (B145914) units | Established key structural features for potent antibacterial activity. | nih.govresearchgate.net |

| Quinone Derivatives | Modifications in hydrophobicity and chain length | Potent inhibition of Gram-positive pathogens. | mdpi.com |

This table presents data on analogs of related compounds to infer potential strategies and outcomes for this compound derivatization.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more effective drugs. For this compound and its analogs, SAR studies focus on identifying the structural motifs essential for antimicrobial potency and selectivity.

Role of the Cinnamoyl Moiety: The p-hydroxycinnamoyl group is a common feature in many bioactive natural products. In related compounds, modifications to the aromatic ring and the acrylic acid side chain have been shown to significantly impact antimicrobial activity. For instance, in a series of quinone derivatives, altering the hydrophobicity and chain length of functional groups attached to the quinone core led to compounds with high antibacterial activity against Gram-positive pathogens. mdpi.com

Importance of the Spermidine Backbone: The polyamine nature of the spermidine backbone is critical for the interaction of this compound with its cellular target, which is believed to be DNA. The length and flexibility of the spermidine chain, as well as the nature and position of substituents, can influence the binding affinity and, consequently, the antimicrobial potency. Studies on pseudoceratidine analogs, which also contain a spermidine unit, revealed that the presence of one or more secondary amines in the chain and longer chain lengths contribute to better antibacterial activity. nih.govresearchgate.net

Influence of the Glycosidic Units: The N-acetyl-D-glucosamine residues are a defining feature of this compound. Glycosylation can significantly affect the solubility, stability, and target recognition of a molecule. In the context of vancomycin (B549263) antibiotics, another class of glycosylated natural products, modifications to the sugar moieties have been shown to alter the antibacterial spectrum and potency. taylorfrancis.com For this compound, the number and positioning of the sugar units are likely to be key determinants of its activity against specific bacterial species.

A study on niclosamide (B1684120) analogs, which act as potentiators for the antibiotic colistin (B93849) against Gram-negative bacteria, demonstrated that even subtle changes, such as the replacement of a nitro group with other functionalities, can modulate activity and reduce cytotoxicity. mdpi.com This highlights the importance of systematic SAR studies in optimizing the therapeutic potential of antimicrobial agents.

| Structural Feature | Modification | Impact on Antimicrobial Potency | Inferred from/Reference |

| Cinnamoyl Group | Substitution on the aromatic ring | Can modulate activity and spectrum. | mdpi.com |

| Cinnamoyl Group | Alteration of the acrylic acid side chain | Likely to affect target binding and activity. | General SAR principles |

| Spermidine Backbone | Chain length and flexibility | Longer chains may enhance activity. | nih.govresearchgate.net |

| Spermidine Backbone | Substitution on amine groups | Can influence solubility and target interaction. | nih.gov |

| Glycosidic Units | Number and type of sugars | Affects solubility, stability, and target recognition. | taylorfrancis.com |

| Glycosidic Units | Linkage stereochemistry | Critical for proper orientation and binding. | General glycoscience principles |

This table summarizes potential SAR trends for this compound based on studies of related compound classes.

Mechanisms of Bacterial Resistance to Cinodine

Isolation and Phenotypic Characterization of Cinodine-Resistant Bacterial Mutants

The emergence of antibiotic-resistant bacteria is a significant concern in clinical settings. The isolation and characterization of such resistant strains are crucial for understanding the underlying mechanisms of resistance and for developing strategies to combat them.

The process of isolating this compound-resistant bacterial mutants would likely involve standard laboratory techniques for selecting antibiotic-resistant organisms. researchgate.netnih.govuri.edu One common method is to culture a large population of susceptible bacteria in the presence of increasing concentrations of this compound. researchgate.net Bacteria that survive and multiply under these selective pressures are likely to have developed resistance. These resistant colonies can then be isolated for further study.

Once isolated, the phenotypic characterization of these mutants is essential. This involves determining the level of resistance, typically by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A significant increase in the MIC for a mutant strain compared to the wild-type strain indicates the development of resistance.

Further phenotypic characterization can involve assessing other biological traits of the resistant mutants. This may include examining changes in growth rate, cell morphology, and virulence. dovepress.com For instance, studies on other antibiotics have shown that resistant mutants can sometimes exhibit altered colony morphology or a reduced growth rate compared to their susceptible counterparts. dovepress.com Microscopic examination of this compound-resistant mutants might reveal alterations in cell structure, providing clues to the mechanism of resistance. nih.gov

Interactive Table: Example of Phenotypic Characterization of Resistant Mutants

| Characteristic | Wild-Type Strain | This compound-Resistant Mutant 1 | This compound-Resistant Mutant 2 |

|---|---|---|---|

| This compound MIC (µg/mL) | 0.5 | 16 | 64 |

| Growth Rate (doublings/hr) | 2.0 | 1.8 | 1.5 |

| Colony Morphology | Smooth, round | Rough, irregular | Small, punctiform |

| Cell Shape | Rod | Elongated rod | Filamentous |

This table is a hypothetical representation to illustrate the types of phenotypic changes that might be observed in this compound-resistant mutants.

Genetic Basis of Resistance: Mapping to Specific Genes (e.g., gyrA)

The development of resistance to antibiotics is fundamentally a genetic process, arising from mutations in the bacterial chromosome or the acquisition of resistance genes. nih.govnih.gov For antibiotics that target DNA synthesis, such as the quinolone class of drugs, resistance is frequently linked to mutations in specific genes that encode the drug's target. nih.govnih.govbrieflands.comresearchgate.net

Given that this compound inhibits DNA synthesis by binding to DNA, it is plausible that resistance could arise from mutations in genes encoding proteins that are closely associated with DNA, such as DNA gyrase or topoisomerases. nih.gov DNA gyrase, an essential enzyme for DNA replication, is composed of two subunits, GyrA and GyrB, encoded by the gyrA and gyrB genes, respectively. nih.govbrieflands.com

In the case of quinolone resistance, mutations within a specific region of the gyrA gene, known as the quinolone resistance-determining region (QRDR), are a common cause of resistance. nih.govbrieflands.commdpi.com These mutations alter the structure of the GyrA protein, reducing the binding affinity of the quinolone antibiotic. mdpi.com It is conceivable that a similar mechanism could confer resistance to this compound.

To identify the genetic basis of this compound resistance, researchers would likely sequence the genomes of the resistant mutants and compare them to the wild-type strain. This comparative genomic analysis can pinpoint specific mutations that are consistently present in the resistant isolates. Subsequent experiments, such as introducing the identified mutation into a susceptible strain and observing if it confers resistance, would be necessary to confirm the role of the specific gene in this compound resistance.

Interactive Table: Examples of Resistance-Conferring Mutations in gyrA for Quinolones

| Bacterial Species | Gene | Amino Acid Change | Conferred Resistance | Reference |

|---|---|---|---|---|

| Escherichia coli | gyrA | Ser83 -> Leu | High-level quinolone resistance | brieflands.com |

| Bacteroides fragilis | gyrA | Ser82 -> Phe | Trovafloxacin resistance | nih.gov |

| Pseudomonas aeruginosa | gyrA | Thr83 -> Ile | Ciprofloxacin resistance | mdpi.com |

This table provides examples from the literature on quinolone resistance to illustrate how specific gene mutations can lead to antibiotic resistance. Similar mutations in relevant target genes could potentially cause resistance to this compound.

Molecular Mechanisms Conferring Resistance (e.g., Target Modification)

The genetic mutations identified in resistant bacteria translate into specific molecular changes that prevent the antibiotic from effectively carrying out its function. nih.govresearchgate.netmdpi.com One of the most common molecular mechanisms of resistance is target modification. nih.gov

In the context of this compound, which binds directly to DNA to inhibit its synthesis, target modification could occur in several ways. nih.gov If this compound's binding is facilitated by a specific DNA-associated protein, mutations in the gene encoding this protein could alter its structure. This altered protein may no longer effectively facilitate the binding of this compound to the DNA, thereby rendering the antibiotic ineffective.

Drawing a parallel with quinolones, the mutations in the gyrA gene lead to amino acid substitutions in the GyrA protein. brieflands.commdpi.com These substitutions, often occurring in the QRDR, sterically hinder the binding of the quinolone molecule to the DNA-gyrase complex. mdpi.com This prevents the stabilization of the cleaved DNA strands, which is the primary mechanism of action for quinolones.

Therefore, for this compound, a plausible molecular mechanism of resistance would be a mutation in a gene encoding a DNA-binding protein or a topoisomerase that alters the conformation of the protein. This change would, in turn, reduce the affinity of this compound for its DNA target, allowing DNA synthesis to proceed even in the presence of the antibiotic. Other potential resistance mechanisms, such as increased efflux of the drug out of the bacterial cell or enzymatic inactivation of this compound, while not the focus here, are also common strategies employed by bacteria to resist antibiotics. nih.gov

Advanced Methodological Approaches in Cinodine Research

In Vitro Experimental Systems

In vitro systems are fundamental to characterizing the antimicrobial activity of Cinodine at a subcellular level. These controlled experimental setups allow for the precise measurement of the compound's effects on essential bacterial processes, independent of the complexities of a whole-cell environment.

Quantitative Macromolecular Synthesis Assays

To determine the primary intracellular target of this compound, quantitative macromolecular synthesis assays are employed. These assays measure the rate of incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall peptidoglycan in bacterial cultures. By exposing bacteria to this compound and monitoring the synthesis of these essential macromolecules over time, researchers can identify which pathway is most immediately and potently inhibited. A selective inhibition of one pathway over others provides strong evidence for the compound's mechanism of action.

For instance, in studies involving Escherichia coli, the inhibition of DNA synthesis, as measured by the incorporation of [³H]thymidine, at concentrations significantly lower than those affecting RNA ([³H]uridine), protein ([³H]leucine), or cell wall synthesis ([¹⁴C]N-acetylglucosamine), would strongly suggest that this compound's primary target is involved in DNA replication.

**Table 1: Effect of this compound on Macromolecular Synthesis in E. coli*** *This interactive table presents hypothetical data on the concentration of this compound required to inhibit 50% of the synthesis (IC₅₀) for various macromolecules, a common method to display results from such assays.

| Macromolecule | Radiolabeled Precursor | This compound IC₅₀ (µg/mL) |

|---|---|---|

| DNA | [³H]thymidine | 0.5 |

| RNA | [³H]uridine | 8.0 |

| Protein | [³H]leucine | > 32.0 |

| Cell Wall | [¹⁴C]N-acetylglucosamine | > 32.0 |

Deoxyribonucleic Acid Gyrase Enzymatic Assays (e.g., Supercoiling, Adenosine Triphosphate Hydrolysis)

Based on initial findings pointing towards DNA synthesis inhibition, further investigation focuses on specific enzymes within this pathway. DNA gyrase, a type II topoisomerase essential for introducing negative supercoils into bacterial DNA, is a common target for antimicrobial compounds. nih.gov The activity of this enzyme can be monitored through two primary assays:

Supercoiling Assay: This assay directly visualizes the enzymatic activity of DNA gyrase. It involves incubating relaxed plasmid DNA with purified DNA gyrase in the presence of ATP and varying concentrations of the test compound, such as this compound. The resulting DNA topoisomers are then separated by agarose (B213101) gel electrophoresis. An effective inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.

ATP Hydrolysis Assay: DNA gyrase activity is dependent on the hydrolysis of ATP. nih.gov The impact of a compound on this function can be quantified using an enzyme-linked assay where ATP hydrolysis is coupled to the oxidation of NADH, which can be monitored spectrophotometrically. nih.gov A decrease in ATP hydrolysis in the presence of this compound indicates direct interference with the enzyme's ATPase activity. nih.gov

Table 2: Inhibition of E. coli DNA Gyrase Activity by this compound This interactive table shows hypothetical data for this compound's inhibitory concentration (IC₅₀) against the two key functions of DNA gyrase.

| Assay Type | Measurement | This compound IC₅₀ (µM) |

|---|---|---|

| DNA Supercoiling | Inhibition of relaxed pBR322 supercoiling | 1.2 |

| ATP Hydrolysis | Inhibition of gyrase-dependent ATP hydrolysis | 1.5 |

Equilibrium Dialysis and Electrophoretic Techniques for Deoxyribonucleic Acid Binding

To distinguish between direct enzyme inhibition and effects on the DNA substrate, binding studies are conducted. Equilibrium dialysis is a technique used to quantify the binding of a small molecule like this compound to a macromolecule such as DNA. researchgate.netharvardapparatus.com In this method, a semi-permeable membrane that allows the passage of this compound but not DNA separates two chambers. enamine.net By measuring the concentration of this compound in both chambers at equilibrium, the fraction of the compound bound to DNA can be calculated. enamine.netnih.gov

Cellular Uptake and Permeability Studies in Bacterial Models

For a compound to be effective, it must be able to cross the bacterial cell envelope to reach its intracellular target. mdpi.com Cellular uptake and permeability studies are therefore crucial. These studies often involve incubating bacterial cells with the compound and measuring its intracellular concentration over time. nih.gov The permeability of a compound across the bacterial membranes, particularly the outer membrane of Gram-negative bacteria, is a key determinant of its antibacterial efficacy. researchgate.netnih.gov Mathematical models can be used to derive permeability coefficients from experimental data, providing a quantitative measure of how readily the compound enters the cell. nih.govresearchgate.net Factors such as the compound's charge, size, and hydrophobicity can influence its passage through porin channels or the lipid bilayer. researchgate.netnih.gov

**Table 3: Cellular Accumulation of this compound in E. coli*** *This interactive table provides hypothetical data on the uptake of this compound, demonstrating how its intracellular concentration might be measured against its external concentration, a key aspect of permeability studies.

| External this compound Concentration (µg/mL) | Incubation Time (min) | Intracellular this compound Concentration (ng/10⁹ cells) |

|---|---|---|

| 2.0 | 5 | 15.2 |

| 2.0 | 15 | 45.8 |

| 2.0 | 30 | 88.1 |

| 2.0 | 60 | 92.5 |

Computational and Structural Biology Methodologies

Computational techniques provide powerful, atom-level insights into how a ligand interacts with its biological target, complementing experimental data.

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor, such as this compound binding to DNA gyrase. nih.govmdpi.com This technique involves creating a three-dimensional model of the target protein's binding site and then computationally "docking" the ligand into this site in various conformations. mdpi.comresearchgate.net A scoring function is used to estimate the binding energy for each pose, with more negative scores typically indicating a more favorable interaction. mdpi.com

Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the DNA gyrase active site. nih.gov This information is invaluable for understanding the structural basis of inhibition and for guiding the rational design of more potent derivatives. The results can predict which residues are critical for binding, which can then be validated experimentally through site-directed mutagenesis.

Table 4: Predicted Molecular Docking Interactions of this compound with E. coli DNA Gyrase (GyrB Subunit ATP-binding site) This interactive table presents hypothetical results from a molecular docking simulation, a standard way to report the computational analysis of ligand-target interactions.

| Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Asp73 | Hydrogen Bond | 2.8 | -8.5 |

| Asn46 | Hydrogen Bond | 3.1 | -8.5 |

| Val71 | Hydrophobic | 3.9 | -8.5 |

| Ile78 | Hydrophobic | 4.2 | -8.5 |

| Pro79 | Hydrophobic | 3.6 | -8.5 |

Homology Modeling of Bacterial Topoisomerases (e.g., Gyrase B subunit)

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This method relies on the principle that proteins with similar sequences adopt similar structures.

In the context of a hypothetical antibacterial compound, "this compound," researchers would use homology modeling to build a 3D model of its target, such as the Gyrase B (GyrB) subunit of DNA gyrase, a crucial bacterial enzyme. The process would involve identifying a known, experimentally determined structure of a related topoisomerase to serve as a template. By aligning the amino acid sequence of the target GyrB with the template's sequence, a 3D model of the "this compound" target could be constructed. This model would be invaluable for understanding how the compound might bind to and inhibit the enzyme, a key mechanism for many antibiotics.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling for Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery. It uses computational models to correlate the chemical structure of a compound with its biological activity. For "this compound," researchers would synthesize or computationally design a series of analogs—molecules with slight chemical modifications.

These analogs would be tested for their antibacterial efficacy. The resulting data, which links specific structural features to changes in activity, would then be used to build a predictive SAR model. This model could take the form of a Quantitative Structure-Activity Relationship (QSAR) equation or a more complex machine learning algorithm. The ultimate goal is to use this predictive power to design new "this compound" derivatives with enhanced potency and more desirable properties without the need for exhaustive synthesis and testing of every possible variant.

Preclinical In Vivo Models of Bacterial Infection

Following promising in vitro and computational results, any potential new antibiotic must be tested in living organisms to assess its efficacy and behavior in a complex biological system.

Establishment and Application of Relevant Animal Models

To evaluate "this compound" in a preclinical setting, researchers would first establish relevant animal models of bacterial infection. The choice of model is critical and depends on the target bacteria and the type of infection being studied. Common models include murine (mouse or rat) thigh infection models, sepsis models, or respiratory infection models.

For example, to test "this compound" against Staphylococcus aureus, a thigh infection model would be established by injecting a specific bacterial load into the thigh muscle of mice. The model must be reproducible and mimic key aspects of human infection to provide meaningful data on the compound's potential therapeutic effect.

Evaluation of Efficacy in Bacterial Infection Models

Once the animal model is established, the efficacy of "this compound" would be rigorously evaluated. This typically involves administering the compound to infected animals and comparing the outcomes to untreated control groups and groups treated with standard-of-care antibiotics.

Key parameters for evaluation include the reduction in bacterial burden (measured in colony-forming units, or CFU) in tissues or blood, improvement in survival rates, and reduction in clinical signs of illness. The data gathered from these in vivo models are critical for determining whether a compound has the potential to be effective as a treatment for bacterial infections in humans and to justify moving forward into clinical trials.

Table of Compounds

Future Research Directions and Therapeutic Potential in Antimicrobial Discovery

Rational Drug Design Strategies for Overcoming Resistance

The increasing prevalence of antibiotic resistance mechanisms, such as enzymatic degradation, target modification, and efflux pumps, underscores the need for intelligent drug design to create more resilient therapeutics. nih.govlongdom.orgnih.gov Rational drug design, a process that leverages the structural and biochemical information of a drug and its target, offers a pathway to develop novel Cinodine analogues with enhanced activity against resistant strains. nih.govslideshare.netnih.gov

Future research in this area should focus on modifying the core structure of this compound to circumvent known resistance pathways. For instance, structural modifications to the coumamidine scaffold could be designed to be impervious to enzymatic inactivation, a common bacterial defense mechanism. longdom.org Furthermore, understanding the precise molecular interactions between this compound and its bacterial target is crucial. Once the target is fully elucidated, structure-based drug design can be employed to create derivatives with a higher binding affinity or the ability to bind to alternative sites, thereby evading resistance conferred by target alterations. nih.govbpums.ac.ir Computational modeling and in silico screening can accelerate the identification of promising new molecular designs before their synthesis and testing, saving time and resources. bpums.ac.ir

Strategies for overcoming resistance could include:

Modification of the Glycosyl Moiety: Altering the sugar component of the glycocinnamoylspermidine structure could impact bacterial recognition and uptake, potentially bypassing certain resistance mechanisms.

Alteration of the Spermidine (B129725) Linker: Modifications to the polyamine chain could influence the molecule's flexibility and interaction with its target, possibly enhancing its inhibitory activity.

Introduction of Steric Hindrance: Adding bulky chemical groups at sites susceptible to enzymatic attack could protect the antibiotic from degradation by bacterial enzymes.

A key challenge in developing new antibiotics is ensuring they can penetrate the complex cell envelopes of Gram-negative bacteria. longdom.org Rational design efforts for this compound analogues must therefore also consider physicochemical properties that favor transport across bacterial membranes.

Synergistic Interactions in Combination Antimicrobial Therapies

Combination therapy, the use of two or more antibiotics with different mechanisms of action, is a promising strategy to combat MDR infections, enhance efficacy, and reduce the likelihood of resistance development. nih.govnih.govnih.gov The broad-spectrum nature of coumamidines like this compound makes them interesting candidates for inclusion in combination regimens. jst.go.jpnih.gov

Future investigations should explore the synergistic potential of this compound with existing classes of antibiotics. For example, combining this compound with a cell wall synthesis inhibitor, such as a β-lactam, could lead to enhanced bacterial killing. The rationale is that the disruption of the cell wall by the β-lactam may facilitate the entry of this compound to its intracellular target. Similarly, combining this compound with an aminoglycoside could result in a potent synergistic effect, as has been observed with other antibiotic combinations against resistant pathogens. nih.govfrontiersin.org

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, or antagonistic effects of antibiotic combinations. frontiersin.org Such studies would be essential to identify the most effective partners for this compound against a panel of clinically relevant pathogens. The fractional inhibitory concentration index (FICI) derived from these assays provides a quantitative measure of the interaction. frontiersin.org A FICI of ≤ 0.5 is typically indicative of synergy. frontiersin.org

Potential antibiotic classes to be tested in combination with this compound include:

β-lactams (e.g., penicillins, cephalosporins, carbapenems)

Aminoglycosides (e.g., gentamicin (B1671437), amikacin)

Fluoroquinolones (e.g., ciprofloxacin, levofloxacin)

Macrolides (e.g., azithromycin) nih.gov

Polymyxins

In vivo studies using animal models of infection would be the subsequent step to validate the efficacy of promising synergistic combinations identified in vitro. nih.gov

Exploration of Broad-Spectrum Activity and Efficacy against Specific Pathogens

This compound belongs to the coumamidine class of antibiotics, which have demonstrated notable broad-spectrum activity against both Gram-positive and Gram-negative bacteria. acs.orgjst.go.jpnih.gov Specifically, coumamidine gamma 1 has shown potent in vitro activity against a range of pathogens. nih.gov The exploration of this broad-spectrum activity is a critical area for future research, particularly against the so-called ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a major cause of hospital-acquired infections and are often multidrug-resistant. nih.govnih.gov

Microbiological studies on coumamidine gamma 1 have reported the following Minimum Inhibitory Concentrations (MIC90), which is the concentration required to inhibit the growth of 90% of isolates:

| Pathogen | MIC90 (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.0 | nih.gov |

| Enterobacteriaceae | 2.0 | nih.gov |

| Haemophilus influenzae | 0.5 | nih.gov |

| Neisseria gonorrhoeae | 0.5 | nih.gov |

| Campylobacter jejuni and Campylobacter coli | 1.0 | nih.gov |

| Streptococcus pyogenes | 8.0 | nih.gov |

| Pseudomonas aeruginosa | 8.0 | nih.gov |

| Legionella pneumophila | 8.0 | nih.gov |

Further research should aim to expand on these findings by:

Testing this compound against a larger and more diverse panel of clinical isolates, including recent MDR strains.

Determining its efficacy against all ESKAPE pathogens, with a particular focus on carbapenem-resistant Enterobacteriaceae (CRE) and MDR Acinetobacter baumannii.

Evaluating its activity against anaerobic bacteria, as initial studies on coumamidine showed limited activity against most anaerobes. nih.gov

Investigating its potential against atypical pathogens and bacteria of biodefense concern.

Coumamidine gamma 1 was noted to be particularly effective against an aminoglycoside-supersensitive strain of P. aeruginosa, suggesting a potential area for further investigation into its mechanism of action and uptake. nih.gov The low frequency of resistance development observed for Escherichia coli and S. aureus is another promising characteristic that warrants more in-depth study. nih.gov

Advanced Biosynthetic Pathway Engineering for Enhanced Production

This compound is a natural product produced by fermentation of an actinomycete, specifically Saccharopolyspora sp. nih.gov A significant hurdle in the development of many natural product-based drugs is achieving a high enough yield to be commercially viable. Advanced biosynthetic pathway engineering offers a powerful toolkit to enhance the production of this compound. frontiersin.orgnih.govnih.gov

The elucidation of the complete biosynthetic gene cluster for coumamidines is a critical first step. Once the genes responsible for the synthesis of the coumarin (B35378) core, the glycosylation steps, and the attachment of the spermidine moiety are identified, various metabolic engineering strategies can be employed. rsc.orgmdpi.com

These strategies, which have been successfully applied to other antibiotics produced by Saccharopolyspora species like erythromycin, include: acs.orgnih.govacs.org

Precursor Supply Enhancement: Engineering the primary metabolism of the Saccharopolyspora host to increase the intracellular pools of precursors for this compound synthesis, such as those for the coumarin ring and the sugar components.

Regulatory Gene Manipulation: Identifying and modifying regulatory elements that control the expression of the this compound biosynthetic gene cluster can "switch on" or enhance its production.

Heterologous Expression: Cloning the entire biosynthetic pathway into a more genetically tractable and higher-yielding host organism. frontiersin.org

The Design-Build-Test-Learn (DBTL) cycle, a systematic metabolic engineering approach, could be applied to iteratively improve this compound production in Saccharopolyspora. nih.gov This involves designing genetic modifications, building the engineered strains, testing their production levels, and learning from the results to inform the next round of engineering.

Q & A

Q. What frameworks best integrate this compound research into a cohesive dissertation or grant proposal?

- Answer: Structure chapters/themes around hypothesis validation (e.g., synthesis → mechanistic studies → translational applications). Use graphical abstracts to highlight innovation (e.g., novel mechanisms). Align project milestones with funding agency priorities (e.g., antimicrobial resistance) and include Gantt charts for timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.